6-Amino-2-chloro-3-methylbenzoic acid
Overview
Description
6-Amino-2-chloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, featuring an amino group (-NH2) at the 6th position, a chlorine atom at the 2nd position, and a methyl group (-CH3) at the 3rd position on the benzene ring
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common synthetic route involves the nitration of 2-chloro-3-methylbenzoic acid followed by reduction to introduce the amino group.
Halogenation and Amination: Another method includes halogenation of 6-amino-3-methylbenzoic acid followed by amination.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of reagents, solvents, and reaction conditions is tailored to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in 6-nitro-2-chloro-3-methylbenzoic acid.
Reduction: Reduction reactions can reduce the nitro group to an amino group, if present.
Substitution: Substitution reactions can replace the chlorine atom with other groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include nucleophiles like hydroxide (OH-) or alkyl halides.
Major Products Formed:
Oxidation: 6-nitro-2-chloro-3-methylbenzoic acid
Reduction: this compound (from nitro derivatives)
Substitution: Various derivatives depending on the nucleophile used
Mechanism of Action
Mode of Action
As a benzoic acid derivative, it may interact with its targets through hydrogen bonding or ionic interactions, but the specific mechanisms remain to be elucidated .
Biochemical Pathways
Given the structural similarity to other benzoic acid derivatives, it may potentially influence pathways involving aromatic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Amino-2-chloro-3-methylbenzoic acid are not well-documented. As a small, polar molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion pathways remain unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with targets .
Scientific Research Applications
6-Amino-2-chloro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
2-Amino-3-methylbenzoic acid: Lacks the chlorine atom.
2-Chloro-6-methylbenzoic acid: Lacks the amino group.
2-Amino-5-chloro-3-methylbenzoic acid: Different positions of chlorine and amino groups.
Uniqueness: 6-Amino-2-chloro-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which influences its reactivity and potential applications. This arrangement allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
6-amino-2-chloro-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMMULQDXBPFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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